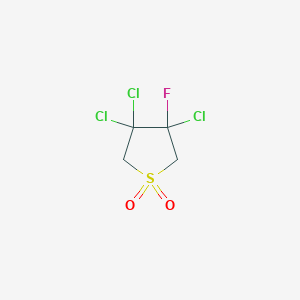
Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a carbon atom, which is also bonded to an ester group (-COOEt) and a cyclohexylamino group (-NH-C6H11)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with cyclohexylamine and a nitrating agent. One common method includes the following steps:
Condensation Reaction: Ethyl acetoacetate is reacted with cyclohexylamine in the presence of a base such as sodium ethoxide to form the intermediate ethyl 3-(cyclohexylamino)-3-oxopropanoate.
Nitration: The intermediate is then subjected to nitration using a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 3-(cyclohexylamino)-3-oxopropanoate.
Substitution: Various substituted esters or amides.
Hydrolysis: 3-(cyclohexylamino)-2-nitropropanoic acid.
Scientific Research Applications
Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies investigating the effects of nitro compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-2-nitro-3-oxopropanoate: Lacks the cyclohexyl group, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its solubility and reactivity.
Cyclohexylamine: A simpler compound that serves as a building block for more complex molecules like this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
Properties
CAS No. |
391894-62-5 |
|---|---|
Molecular Formula |
C11H18N2O5 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 3-(cyclohexylamino)-2-nitro-3-oxopropanoate |
InChI |
InChI=1S/C11H18N2O5/c1-2-18-11(15)9(13(16)17)10(14)12-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,14) |
InChI Key |
YZJFGBXJPHDLBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1CCCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



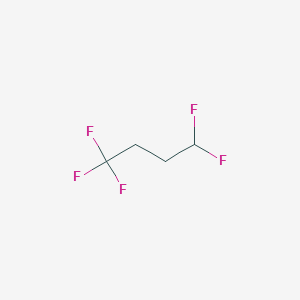
![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)

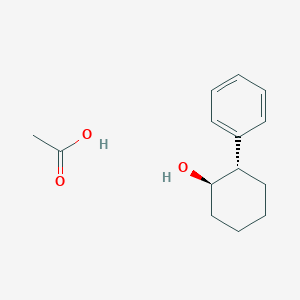

![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)

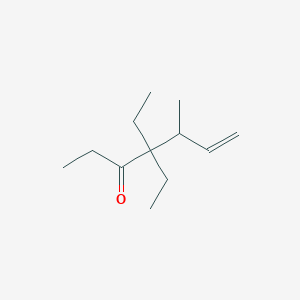
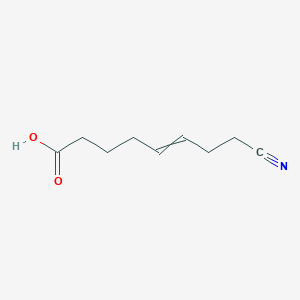
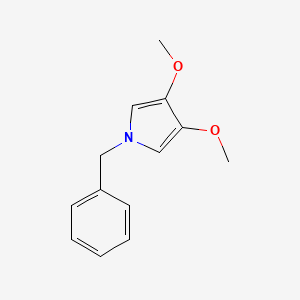
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
